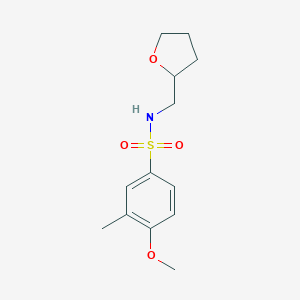
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1,2,4-triazole-3-thiol.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: May be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-acetamide: Lacks the triazole and sulfanyl groups.
2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Lacks the chloro-substituted phenyl ring.
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Similar structure but with a different triazole isomer.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the combination of its chloro-substituted phenyl ring, triazole ring, and sulfanyl group. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
CAS No. |
437750-59-9 |
|---|---|
Molecular Formula |
C11H11ClN4OS |
Molecular Weight |
282.75g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
InChI Key |
GTTPEXUKKREWKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B426616.png)
![N-cyclopropyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426618.png)


![Methyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426622.png)
![2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B426623.png)
![2,3-dichloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B426625.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B426627.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B426628.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426632.png)
![N-(2-methoxyethyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426634.png)
![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426636.png)
